molecular formula C44H36Cl4N8Ni B11929713 Nickel 5,10,15,20-tetra (4-pyridyl)-21H, 23H-porphyrin Tetra (methyl chloride) CAS No. 79407-86-6

Nickel 5,10,15,20-tetra (4-pyridyl)-21H, 23H-porphyrin Tetra (methyl chloride)

Katalognummer: B11929713
CAS-Nummer: 79407-86-6
Molekulargewicht: 877.3 g/mol
InChI-Schlüssel: CQUHWRBMJWUPID-UHFFFAOYSA-J
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nickel 5,10,15,20-tetra (4-pyridyl)-21H, 23H-porphyrin Tetra (methyl chloride) is a complex compound that belongs to the family of porphyrins Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, such as oxygen transport and photosynthesis

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Nickel 5,10,15,20-tetra (4-pyridyl)-21H, 23H-porphyrin Tetra (methyl chloride) typically involves the reaction of 5,10,15,20-tetra (4-pyridyl)porphyrin with nickel salts under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or chloroform, with the addition of a base to facilitate the formation of the porphyrin complex .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Nickel 5,10,15,20-tetra (4-pyridyl)-21H, 23H-porphyrin Tetra (methyl chloride) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nickel(III) or nickel(IV) complexes, while substitution reactions can result in the formation of various substituted porphyrin derivatives .

Wissenschaftliche Forschungsanwendungen

Nickel 5,10,15,20-tetra (4-pyridyl)-21H, 23H-porphyrin Tetra (methyl chloride) has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of Nickel 5,10,15,20-tetra (4-pyridyl)-21H, 23H-porphyrin Tetra (methyl chloride) involves its ability to coordinate with various substrates through its central nickel ion. This coordination can facilitate various chemical reactions, such as electron transfer and catalysis. The molecular targets and pathways involved depend on the specific application and the nature of the substrates.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5,10,15,20-tetra (4-pyridyl)porphyrin: A similar compound without the nickel ion, used in similar applications but with different properties.

    5,10,15,20-tetrakis (4-hydroxyphenyl)porphyrin: Another porphyrin derivative with hydroxyl groups, used in photodynamic therapy.

    5,10,15,20-tetrakis (4-aminophenyl)porphyrin: A porphyrin derivative with amino groups, also used in photodynamic therapy.

Uniqueness

Nickel 5,10,15,20-tetra (4-pyridyl)-21H, 23H-porphyrin Tetra (methyl chloride) is unique due to its central nickel ion, which imparts distinct catalytic and electronic properties. This makes it particularly useful in applications requiring specific coordination chemistry and catalytic activity.

Eigenschaften

CAS-Nummer

79407-86-6

Molekularformel

C44H36Cl4N8Ni

Molekulargewicht

877.3 g/mol

IUPAC-Name

nickel(2+);5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide;tetrachloride

InChI

InChI=1S/C44H36N8.4ClH.Ni/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;;;;;/h5-28H,1-4H3;4*1H;/q+2;;;;;+2/p-4

InChI-Schlüssel

CQUHWRBMJWUPID-UHFFFAOYSA-J

Kanonische SMILES

CN1C=CC(=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)C=C3)C=C1.[Cl-].[Cl-].[Cl-].[Cl-].[Ni+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.